一溴化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

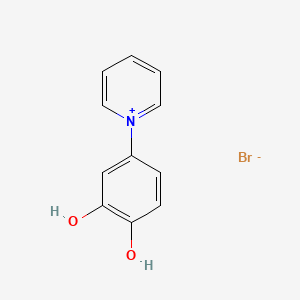

Iodine Monobromide is formed when iodine and bromine are combined in a chemical reaction . A simple and efficient method for regioselective synthesis of 3-arylquinolines is described from α-aminoacetophenones and trans-β-nitrostyrenes using 20 mol% iodine monobromide as a catalyst in acetonitrile solvent at 80 °C .Molecular Structure Analysis

The molecular formula of Iodine Monobromide is IBr . The iodine monobromide molecule, IBr, has a bond length of 249 pm . It can form CT adducts with Lewis donors .Chemical Reactions Analysis

Iodine Monobromide is used in some types of iodometry and serves as a source of I+ . It can form CT adducts with Lewis donors . It is also involved in the reaction thermochemistry data .Physical And Chemical Properties Analysis

Iodine Monobromide is a dark red solid that melts near room temperature . It has a molar mass of 206.904 g/mol . The chemical structure of Iodine Monobromide is also available as a 2d Mol file .科学研究应用

大气和海洋研究:克吕格和夸克(2012 年)研究了热带西太平洋海洋表面和大气之间的相互作用,重点关注一溴化物等短寿命溴化合物。他们的研究旨在了解一溴化物与平流层的关系,并将海洋和大气中的化学和生物分析相结合 (Krüger & Quack, 2012)。

化学反应动力学:雷、马里纳斯和米尼尔(2004 年)研究了一溴胺等溴胺在水溶液中的分解动力学。他们的研究提供了关于涉及一溴胺的催化和反应机理的见解,这对于理解各种化学过程至关重要 (Lei, Mariñas, & Minear, 2004)。

聚合物改性:希沃宁和滕胡(2015 年)探索了一溴化在聚合物合成中使用的单体的改性,其中一溴化起着关键作用。他们展示了溴取代如何改变聚合物的性质,突显了一溴化物在材料科学中的用途 (Hirvonen & Tenhu, 2015)。

有机合成:莫加达姆和扎加拉尼(2009 年)在一溴化胺和苯酚的选择性和高效溴化中利用了一溴化物,展示了其在有机化学中用于生产溴化合物的应用 (Moghaddam & Zargarani, 2009)。

大气化学:罗扎诺夫等人(2011 年)专注于从大气观测中获取一氧化溴的垂直分布。他们的研究有助于理解大气过程和一溴化物等溴化合物在地球大气中的作用 (Rozanov 等人,2011 年)。

绿色化学:汗、阿里、戈斯瓦米和乔杜里(2006 年)开发了一种使用比分子溴危害性更小的试剂对有机化合物进行 α-一溴化的方法。这种涉及一溴化物的方法突出了对环境友好型化学过程的改进 (Khan, Ali, Goswami, & Choudhury, 2006)。

安全和危害

属性

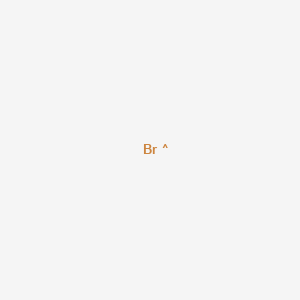

IUPAC Name |

bromine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBOTKDWSSQWDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromine atom | |

CAS RN |

10097-32-2 |

Source

|

| Record name | Bromine atom | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10097-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromine, atomic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010097322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

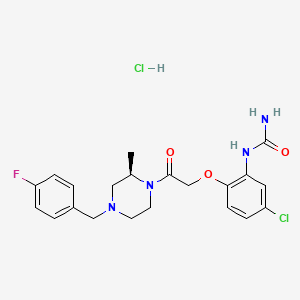

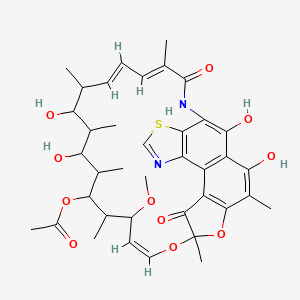

![(10S,13R,14R,17R)-17-[(2R)-7-hydroxy-6-(hydroxymethyl)hept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1232143.png)

![Cobalt(3+);3-[(5Z,10Z,15Z)-3,13,17-tris(2-carboxyethyl)-2,7,18-tris(carboxymethyl)-1,2,5,7,12,12,15,17-octamethyl-8,13,18,19-tetrahydro-3H-corrin-24-id-8-yl]propanoic acid](/img/structure/B1232157.png)